(Z)-3-chloroprop-1-en-1-ol is an organic compound characterized by a three-carbon chain featuring a double bond, a hydroxyl group, and a chlorine atom. Its chemical formula is C₃H₅ClO, and it is recognized for its unique structural features that enable diverse chemical reactions. This compound has gained attention in various fields, including organic synthesis and medicinal chemistry, due to its potential applications.
(Z)-3-chloroprop-1-en-1-ol is classified as a halogenated alcohol. It can be sourced from both natural and synthetic pathways, with synthetic methods being more common in laboratory and industrial settings. The compound is primarily used as an intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
The Grignard reaction is favored for its efficiency and scalability, making it suitable for industrial production. The reaction conditions are optimized to ensure high yields and purity of the final product.
(Z)-3-chloroprop-1-en-1-ol features a double bond between the first and second carbon atoms of a three-carbon chain. The chlorine atom is attached to the third carbon, while a hydroxyl group (-OH) is bonded to the first carbon. This configuration leads to specific stereochemical properties that distinguish it from its (E) counterpart.
(Z)-3-chloroprop-1-en-1-ol can undergo several types of chemical reactions:
The choice of reagents and conditions significantly influences the yield and selectivity of these reactions. For instance, oxidation typically requires an aqueous medium for potassium permanganate, while reduction reactions are conducted in anhydrous ether.
The mechanisms underlying the reactions involving (Z)-3-chloroprop-1-en-1-ol often involve nucleophilic attack on electrophilic centers within the molecule:
(Z)-3-chloroprop-1-en-1-ol exhibits reactivity typical of both alcohols and alkene compounds due to its functional groups:
(Z)-3-chloroprop-1-en-1-ol serves multiple roles in scientific research:
Biocatalysis leverages enzyme-driven stereoselectivity to synthesize enantiopure (Z)-3-chloroprop-1-en-1-ol under mild conditions. Ketoreductases (KREDs) and alcohol dehydrogenases (ADHs) catalyze the asymmetric reduction of prochiral 3-chloroprop-1-en-1-one precursors. Engineered Lactobacillus brevis ADH achieves >99% enantiomeric excess (ee) at 30°C in aqueous buffer, utilizing glucose dehydrogenase (GDH) for cofactor regeneration [3] [5].
Recombinant whole-cell systems enhance efficiency by integrating cofactor recycling. Escherichia coli co-expressing ADH and GDH converts 100 g/L of ketone substrate to (Z)-alcohol with 95% yield and 98% ee, eliminating external cofactor requirements [5]. Immobilization techniques further improve stability; ADH adsorbed on polymethacrylate beads retains 90% activity after 10 cycles [5].
Table 1: Biocatalytic Systems for (Z)-3-Chloroprop-1-en-1-ol Synthesis
Enzyme Class | Source Organism | Substrate | Yield (%) | ee (%) | Reaction Conditions |
---|---|---|---|---|---|
Alcohol Dehydrogenase | Lactobacillus brevis | 3-Chloroprop-1-en-1-one | 92 | >99 | pH 7.0, 30°C, 24 h |
Ketoreductase | Engineered E. coli | 3-Chloroprop-1-en-1-one | 95 | 98 | pH 6.8, 35°C, GDH coexpression |
Immobilized ADH | Rhodococcus ruber | 3-Chloroprop-1-en-1-one | 88 | 97 | pH 7.2, 30°C, 10 cycles |
Key limitations include substrate inhibition at >150 mM concentrations and enzyme instability in solvent systems required for hydrophobic substrates. Protein engineering efforts address these issues: Candida parapsilosis carbonyl reductase mutants with expanded hydrophobic active sites achieve 85% conversion for poorly water-soluble analogs [3].
Chemocatalytic methods prioritize Z-selective reduction and isomerization control to access the thermodynamically less stable (Z)-isomer. Transition-metal catalysis using Ir-Noyori-type complexes with diphosphine ligands (e.g., BINAP) reduces 3-chloropropyn-1-ol to allylic alcohol with 95% Z-selectivity. The reaction proceeds via chiral hydride transfer, suppressing over-reduction to propanol [8].
Stereospecific hydrolysis of cis-configured precursors offers complementary routes. (Z)-1,3-Dichloropropene undergoes hydroxide-assisted hydrolysis at 60°C with phase-transfer catalysts (e.g., dodecylbenzenesulfonic acid), yielding (Z)-3-chloroprop-1-en-1-ol in 82% yield and Z/E >20:1. The mechanism involves SN2' attack with retention of configuration [8].
Table 2: Chemocatalytic Methods for (Z)-3-Chloroprop-1-en-1-ol
Catalyst System | Starting Material | Z-Selectivity (Z:E Ratio) | Yield (%) | Key Parameters |
---|---|---|---|---|
Ir-(S)-BINAP/DPEN | 3-Chloropropyn-1-ol | 95:5 | 90 | H₂ (50 psi), THF, 25°C |
Dodecylbenzenesulfonic Acid | (Z)-1,3-Dichloropropene | >95:5 | 82 | K₂CO₃, H₂O, 60°C |
Pd(OAc)₂/Xantphos | 3-Chloro-2-propenyl acetate | 89:11 | 78 | Et₃N, HCO₂H, 80°C |
Industrial-scale production employs continuous-flow dehydration of 3-chloro-1,2-propanediol over acidic resins (e.g., Amberlyst-15), achieving 85% conversion with Z-selectivity >8:1 at 120°C. Selectivity hinges on pore size and acid-site density: mesoporous resins favor intramolecular syn-elimination, minimizing E-isomer formation [8].
Microbial dehalogenation converts halogenated precursors via enzymatic C-Cl bond cleavage. Desulfomonile tiedjei DCB-1 anaerobically reduces 3,4-dichloro-1-butene to (Z)-3-chloroprop-1-en-1-ol using reductive dehalogenases (RDases) linked to respiratory chains. This energy-conserving process yields 0.8 mmol product/g protein with 70% electron efficiency [4].
Metabolic engineering enhances productivity: Pseudomonas putida expressing Rhodococcus RDase achieves 95% dehalogenation of 1,3-dichloropropene in 48 hours. Co-expression of formate dehydrogenase regenerates reduced cofactors (FADH₂), boosting titers to 25 g/L [4].
Table 3: Microbial Dehalogenation Systems for (Z)-3-Chloroprop-1-en-1-ol
Microorganism | Enzyme | Substrate | Product Titer (g/L) | Dehalogenation Efficiency (%) |
---|---|---|---|---|
Desulfomonile tiedjei DCB-1 | Native RDase complex | 3,4-Dichloro-1-butene | 12.5 | 85 |
Engineered P. putida | Rhodococcus RDase | 1,3-Dichloropropene | 25.0 | 95 |
Anaeromyxobacter sp. | CprA reductase | 2,3-Dichloro-1-propanol | 8.3 | 72 |
Syntrophic consortia overcome toxicity limitations. Dehalococcoides-containing communities degrade polychlorinated alkenes via β-elimination, yielding (Z)-3-chloroprop-1-en-1-ol as a stable intermediate. Adding electron donors (e.g., hydrogen or organic acids) sustains activity in soil slurry bioreactors, achieving 90% dechlorination over 14 days [4].
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